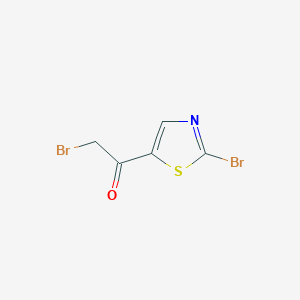

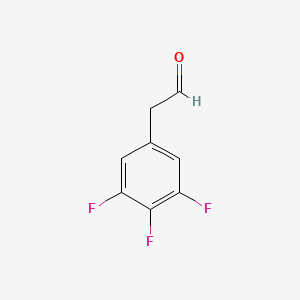

![molecular formula C17H15N3O2 B2406166 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide CAS No. 2034375-87-4](/img/structure/B2406166.png)

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves intramolecular cyclization based on the previously synthesized 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide . The possibility of its use in the synthesis of previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives by nucleophilic substitution with various amines and a cyclic amide has been shown .Molecular Structure Analysis

The IR spectrum of the compound shows peaks at 1620 cm^-1 (C=N), 1699 cm^-1 (C=O), 2953 cm^-1, and 2988 cm^-1 (C-H). The 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The compound was obtained by heating under reflux with a tenfold excess of POCl3 with the addition of a threefold excess of P2O5 for 4 hours . This process resulted in a yield of about 20% .Applications De Recherche Scientifique

Antimicrobial Activity

The oxazolo[5,4-b]pyridine scaffold has been investigated for its antimicrobial potential. Derivatives of this compound have shown activity against bacteria, fungi, and other microorganisms. Researchers explore its use as a lead compound for developing novel antibiotics or antifungal agents .

Antitumor Properties

Certain oxazolo[5,4-b]pyridine derivatives exhibit antitumor effects. These compounds may interfere with cancer cell growth, proliferation, or metastasis. Investigating their mechanisms of action and optimizing their structures could lead to promising anticancer drugs .

Anti-Inflammatory Agents

Oxazolo[5,4-b]pyridines have demonstrated pronounced anti-inflammatory activity. Some derivatives compare favorably to established anti-inflammatory drugs like phenylbutazone or indomethacin. Importantly, they do not cause gastrointestinal irritation, a common side effect of acidic anti-inflammatory medications .

Analgesic Potential

Researchers have explored the analgesic properties of oxazolo[5,4-b]pyridine derivatives. These compounds may modulate pain pathways, making them interesting candidates for pain management .

Synthetic Routes and Novel Derivatives

Various synthetic routes exist for accessing oxazolo[5,4-b]pyridines. Researchers use precursors like 3-amino-2-hydroxy- or 3-amino-2-halopyridines, which cyclize into the corresponding oxazolopyridines in acidic media. Additionally, efforts are underway to synthesize 2-aminomethyl derivatives of oxazolo[5,4-b]pyridines that are not yet described in the literature .

Interaction with Alkaloids

The reaction of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide with cytisine, anabasine, and salsoline alkaloids has been studied. Understanding these interactions sheds light on potential pharmacological applications .

Propriétés

IUPAC Name |

N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-10-13(19-15(21)11-7-8-11)9-14-17(18-10)22-16(20-14)12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEMDHBJPZJFCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,3S,4R,5R,6S)-3-Amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2406083.png)

![N-(4-ethoxyphenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2406087.png)

![Ethyl 4-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2406092.png)

![2-(4-ethoxyphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2406095.png)

![1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane](/img/structure/B2406102.png)

![N-(1-cyanocyclobutyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2406104.png)